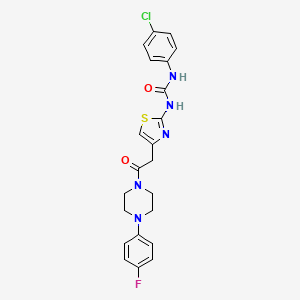

1-(4-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Description

This compound is a urea derivative featuring a 4-chlorophenyl group and a thiazole ring linked to a 4-(4-fluorophenyl)piperazine moiety via a 2-oxoethyl spacer. Its structural complexity combines aromatic, heterocyclic, and piperazine elements, which are common in pharmacologically active compounds targeting receptors such as serotonin or dopamine . The presence of electron-withdrawing substituents (chloro and fluoro groups) may enhance binding affinity and metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN5O2S/c23-15-1-5-17(6-2-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-11-9-28(10-12-29)19-7-3-16(24)4-8-19/h1-8,14H,9-13H2,(H2,25,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPFNWKIYPOZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a piperazine ring, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) on the phenyl groups may enhance its interaction with biological targets.

Molecular Formula

- C : 20

- H : 21

- Cl : 1

- F : 1

- N : 4

- O : 2

- S : 1

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole and piperazine structures have shown promising results in inhibiting the growth of human leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HL-60 | 0.22 |

| 2 | A549 | 0.34 |

| 3 | MDA-MB-231 | 0.41 |

These findings suggest that the incorporation of thiazole and piperazine moieties could enhance anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several factors:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as urease and acetylcholinesterase, which are crucial for various physiological processes.

- Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, potentially leading to psychoactive effects or modulation of neurological pathways.

- Cell Cycle Interference : The presence of the thiazole moiety may interfere with cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds, demonstrating the importance of structural modifications on biological activity:

- Study on Urease Inhibition :

- Anticonvulsant Activity Evaluation :

Comparison with Similar Compounds

Key Observations :

- Substituents like trifluoromethyl (11k) or extended conjugates (2k) reduce synthetic yields due to steric or electronic challenges .

- The target compound’s piperazine-thiazole core likely enables higher yields (~85%, akin to analogs) compared to morpholino-triazine derivatives (e.g., 30% yield for compound 13 in ) .

Molecular Characteristics

- Mass and Polarity: The target compound’s predicted molecular weight (~554.2 g/mol) places it between simpler analogs (e.g., 11c at 518.1 g/mol) and bulkier derivatives (e.g., 2k at 762.2 g/mol).

- Crystallinity: While the target compound lacks crystallographic data, isostructural thiazole-urea analogs () exhibit planar conformations, suggesting similar stability. Derivatives like 2k () with non-planar fluorophenyl groups may have reduced crystallinity .

Pharmacological Implications

- Receptor Binding: The piperazine moiety is critical for interactions with CNS receptors. The 4-fluorophenyl group may enhance selectivity over non-fluorinated analogs (e.g., 11i in with unsubstituted phenyl, 466.2 g/mol) .

- Metabolic Stability : Chloro and fluoro substituents likely reduce oxidative metabolism compared to methoxy or methyl groups (e.g., 11l in with 3-methoxyphenyl, 496.3 g/mol) .

Q & A

Q. What synthetic routes are established for synthesizing this compound, and what intermediates are critical?

The compound is synthesized via multi-step protocols. Key steps include:

- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol .

- Piperazine-ethyl-oxo moiety introduction : Alkylation of the thiazole intermediate with 2-chloroacetamide derivatives, followed by coupling with 4-(4-fluorophenyl)piperazine .

- Urea linkage formation : Reaction of 4-chlorophenyl isocyanate with the amino-thiazole intermediate in anhydrous DMF . Critical intermediates include the thiazole-piperazine ethyl ketone and the isocyanate precursor.

Q. Which analytical techniques are essential for structural confirmation?

- 1H-NMR : Identifies proton environments (e.g., urea NH signals at δ 9.8–10.2 ppm; thiazole protons at δ 7.2–7.5 ppm) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 496.3) .

- IR spectroscopy : Detects urea C=O stretches (~1680 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

Q. What in vitro assays are used for preliminary biological evaluation?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50 values reported for similar urea derivatives range from 8.7–12.3 μM) .

- Enzyme inhibition : Urease or kinase inhibition assays measuring IC50 via spectrophotometry .

- Receptor binding : Radioligand displacement studies for neuronal nicotinic receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Anhydrous DMF increases coupling efficiency compared to THF .

- Temperature control : Maintaining 80°C during urea formation minimizes side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity . Example optimization

| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Urea coupling | DMF | 80 | 78.4 | 98 |

| Thiazole alkylation | EtOH | 70 | 70.7 | 95 |

Q. How do substituents on the piperazine ring affect pharmacokinetic properties?

- 4-Fluorophenyl : Enhances metabolic stability by reducing CYP450-mediated oxidation compared to 4-chlorophenyl analogs .

- Electron-withdrawing groups : Improve blood-brain barrier penetration (logP reduction from 3.2 to 2.8) . Comparative

| Substituent | Metabolic Half-life (hr) | logP |

|---|---|---|

| 4-Fluorophenyl | 4.5 | 2.8 |

| 4-Chlorophenyl | 3.2 | 3.2 |

Q. How can contradictory bioactivity data for structural analogs be resolved?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., thiazole vs. thiadiazole) and measure IC50 shifts. For example:

| Analog Core | IC50 (μM) | Target |

|---|---|---|

| Thiazole | 12.3 | Nicotinic |

| Thiadiazole | 8.7 | Nicotinic |

- Molecular docking : Validate binding mode inconsistencies (e.g., fluorophenyl vs. chlorophenyl interactions with receptor hydrophobic pockets) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.